5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
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Overview
Description
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a complex organic compound featuring two oxadiazole rings, a fluorophenyl group, and a methylthio phenyl group
Preparation Methods
The synthesis of 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole rings through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole rings can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its potential pharmacological properties are being explored, particularly in the context of anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
5-(4-Fluorophenyl)-1,3,4-oxadiazole: Lacks the additional oxadiazole ring and methylthio group, making it less complex.
3-(4-Methylthio)phenyl-1,2,4-oxadiazole: Similar structure but without the fluorophenyl group.
5-(4-Methylthio)phenyl-1,3,4-oxadiazole: Contains the methylthio group but lacks the second oxadiazole ring and fluorophenyl group. The uniqueness of 5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole lies in its combination of two oxadiazole rings, a fluorophenyl group, and a methylthio phenyl group, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-26-14-8-4-11(5-9-14)17-20-15(25-23-17)10-16-21-22-18(24-16)12-2-6-13(19)7-3-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXOBXBAIUKQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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